molecular formula C8H4F3NO3 B8532577 2-Nitro-1-(2,4,5-trifluorophenyl)ethanone

2-Nitro-1-(2,4,5-trifluorophenyl)ethanone

Cat. No.: B8532577
M. Wt: 219.12 g/mol
InChI Key: OPYMKWQCWNCVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-1-(2,4,5-trifluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H4F3NO3 and its molecular weight is 219.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

2-nitro-1-(2,4,5-trifluorophenyl)ethanone

InChI

InChI=1S/C8H4F3NO3/c9-5-2-7(11)6(10)1-4(5)8(13)3-12(14)15/h1-2H,3H2

InChI Key

OPYMKWQCWNCVLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (12 g, 60% in oil, 297 mmol) was rinsed with hexane (4×100 mL), flushed with anhydrous nitrogen, suspended in N,N-dimethylformamide (3500 mL) and then treated with nitromethane (44 mL, 81 mmol). The resultant mixture was stirred at room temperature for 2.5 hours, cooled to 0° C. and then treated with a solution of phenyl 2,4,5-trifluorobenzoate (22.8 g, 9.0 mmol) in N,N-dimethylformamide (180 mL) over a period of two hours. The reaction mixture was kept at the same temperature overnight and stirring continued for an additional hour at room temperature. The mixture was poured into ice (400 g) with conc. hydrochloric acid (48 mL). The aqueous mixture was extracted with ethyl acetate (3×250 mL). The combined organic layers were washed with brine (40 mL), dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure. The crude product was dissolved in ether-hexane (1:1, 240 mL) and water (200 mL). The organic layer was separated, and the crystals which formed upon standing and cooling in the freezer were recovered by filtration and dried to yield 2-nitro-1-(2,4,5-trifluorophenyl)ethanone as an off-white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.8 g
Type
reactant
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Five
Quantity
48 mL
Type
reactant
Reaction Step Five

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